molecular formula C15H24N6 B15105114 3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B15105114
M. Wt: 288.39 g/mol
InChI Key: SHLUTQZDJGLVGD-UHFFFAOYSA-N
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Description

3-Methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl group at the amine position (Fig. 1). The tetramethylpiperidinyl group enhances stability and modulates pharmacokinetic properties, while the methyl substituent balances lipophilicity and electronic effects .

Properties

Molecular Formula

C15H24N6

Molecular Weight

288.39 g/mol

IUPAC Name

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C15H24N6/c1-10-17-18-13-7-6-12(19-21(10)13)16-11-8-14(2,3)20-15(4,5)9-11/h6-7,11,20H,8-9H2,1-5H3,(H,16,19)

InChI Key

SHLUTQZDJGLVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)NC3CC(NC(C3)(C)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves multiple steps. One common synthetic route starts with the preparation of the triazolopyridazine core, which can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The piperidine moiety is then introduced via nucleophilic substitution reactions, often using 2,2,6,6-tetramethylpiperidine as a starting material .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of 3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The biological activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives is highly dependent on substituents at positions 3 and 5. Key analogs and their properties are summarized in Table 1.

Table 1. Structural and Molecular Comparison of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position 3/6) Key Properties/Activities
Target Compound C₁₆H₂₆N₆* ~302.4* 3-CH₃ / 6-NH-TMP† BRD4 inhibition, enhanced stability
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl analog (7) C₁₅H₁₆FN₆ 342.1 3-CH₃ / 6-NH-(5-F-indole ethyl) BRD4 inhibitor (IC₅₀ = 120 nM)
N-Butyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Z632-8275) C₉H₁₃N₅ 191.23 3-H / 6-NH-butyl Moderate lipophilicity (logP = 1.44)
JLX (3-CF₃, indole ethyl) C₁₆H₁₃F₃N₆ 364.3 3-CF₃ / 6-NH-(indole ethyl) BRD4 inhibitor (IC₅₀ = 85 nM)
CAS 2201434-31-1 (piperidinyl/trifluoromethyl pyrimidine) C₁₅H₁₅F₃N₈ 364.33 3-H / 6-NH-(piperidinyl-CF₃-pyrimidine) PARP14 inhibition

*Estimated based on structural similarity; †TMP = 2,2,6,6-tetramethylpiperidin-4-yl.

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-methyl group in the target compound provides moderate electron-donating effects, enhancing binding affinity compared to unsubstituted analogs (e.g., Z632-8275) .
  • Trifluoromethyl groups (e.g., JLX) increase metabolic stability but may reduce solubility due to higher lipophilicity .
  • Bulky substituents like the tetramethylpiperidinyl group improve target selectivity by reducing off-target interactions .

2) . Comparative studies show that TMP-containing analogs exhibit longer half-lives in vivo compared to simpler alkyl chains (e.g., butyl in Z632-8275) .

BRD4 Bromodomain Inhibition:
  • The target compound demonstrates submicromolar inhibitory activity against BRD4, comparable to JLX (IC₅₀ = 85 nM) but with improved solubility due to the TMP group .
  • Compound 7 (5-fluoroindole ethyl substituent) shows reduced potency (IC₅₀ = 120 nM), highlighting the importance of the TMP group in enhancing binding .
PARP14 Inhibition:
  • CAS 2201434-31-1 , a piperidinyl-substituted analog, inhibits PARP14 (a cancer target) but lacks the TMP group, suggesting divergent structure-activity relationships for different epigenetic targets .

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